N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazol-6-yl core linked to a 3-methoxyphenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-21-9-4-2-3-8(5-9)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXAWSKXXYZDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | IZALRTNLKLSTCU-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have shown that compounds containing imidazo[1,2-b][1,2,4]triazole structures exhibit promising anticancer properties. For example, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth factors.
- Case Study:
- A study investigated the anticancer effects of related triazole derivatives on A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results indicated that modifications in the phenyl ring significantly influenced the cytotoxicity of these compounds, highlighting the importance of substituents like methoxy groups in enhancing biological activity .
Antimicrobial Activity
Compounds with imidazo[1,2-b][1,2,4]triazole moieties have also been evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi.
- Mechanism: The proposed mechanism includes interference with bacterial DNA synthesis and cell wall integrity.
Anticonvulsant Effects
Research has indicated potential anticonvulsant activities for compounds similar to this compound. In particular, studies utilizing picrotoxin-induced convulsion models have shown that certain derivatives can significantly reduce seizure activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups such as methoxy in the phenyl ring enhances biological activity. The positioning of these groups is crucial; for instance:
- Positioning: Methoxy substitutions at the meta or para positions have been correlated with increased potency against cancer cell lines.
| Substituent Position | Biological Activity |
|---|---|
| Meta | Increased cytotoxicity |
| Para | Enhanced receptor binding |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position and Electronic Effects: The target’s meta-methoxy group (electron-donating) contrasts with the para-phenoxy group in Compound 24 (), which is bulkier and more lipophilic. This difference may influence target selectivity and pharmacokinetics .
Core Heterocycle Variations: Compounds with triazino[5,6-b]indole cores () exhibit thioether linkages instead of acetamide bridges, which may affect hydrogen-bonding interactions . The imidazo-benzodiazepine in has a fused seven-membered ring, likely conferring distinct conformational flexibility and receptor affinity compared to the target’s bicyclic triazol system .
Synthetic Accessibility: High purity (>95%) in triazinoindole derivatives () suggests robust synthetic routes, whereas the benzodiazepine analog () has a lower yield (72%), indicating greater synthetic complexity .
Implications for Drug Design
- Bioisosteric Replacements: The 3-methoxyphenyl group in the target compound could serve as a bioisostere for nitro or phenoxy groups, balancing solubility and binding affinity .
- Heterocycle Optimization : The imidazo-triazol core offers a compact, nitrogen-rich scaffold for targeting nucleotide-binding domains, whereas larger systems (e.g., benzodiazepines) may favor allosteric modulation .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves cyclization reactions between triazole-thiol derivatives and substituted maleimides or aldehydes. For example, refluxing 1,2,4-triazole-5-thiol with N-arylmaleimide in glacial acetic acid (2–4 hours), followed by purification via recrystallization (ethanol or methanol), yields the imidazo-triazol core . Subsequent coupling with 3-methoxyphenylacetamide intermediates can be achieved using chloroacetyl chloride in the presence of a base like triethylamine .
Q. What spectroscopic techniques confirm the compound’s structure?
Essential techniques include:
- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly the methoxy group and imidazo-triazol protons .
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern validation .
- X-ray Crystallography : To resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous imidazo-triazol derivatives .
Q. What purification methods are recommended?
Common methods include:
- Recrystallization : Ethanol or methanol is often used to isolate high-purity crystals .
- Column Chromatography : For complex mixtures, silica gel columns with ethyl acetate/hexane gradients improve separation .
Q. How is purity assessed for research use?
Purity (>95%) is validated via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- TLC Monitoring : Ethyl acetate/hexane (3:7) as a mobile phase .
Advanced Research Questions
Q. How can reaction conditions optimize yield during cyclization?
Key parameters include:
- Solvent Choice : Glacial acetic acid enhances electrophilicity in cyclization steps , while DMF improves solubility for coupling reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) may accelerate imidazo-triazol formation .
- Temperature Control : Reflux (100–110°C) balances reaction rate and byproduct suppression .
Q. How do solvent polarity and base selection affect regioselectivity?
Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks, favoring the 6-position of the triazolone ring. Weak bases (e.g., K2CO3) minimize side reactions like hydrolysis, as shown in analogous acetamide syntheses .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Q. How can potentiometric titration determine pKa values for reactivity studies?
Using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol), the half-neutralization potential (HNP) method determines pKa values of acidic protons (e.g., NH in the triazolone ring). This data predicts protonation states under physiological conditions .
Q. What computational methods predict target binding affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains).
- MD Simulations : Validate binding poses using GROMACS, cross-referenced with X-ray crystallography data for analogous compounds .
Data Analysis and Optimization
Q. How to analyze conflicting spectral data during structural elucidation?
Q. What experimental design minimizes byproducts in multi-step syntheses?
- Stepwise Monitoring : Use TLC/HPLC at each stage to isolate intermediates .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with acetyl or tert-butyldimethylsilyl (TBS) groups .
Tables for Key Data
Q. Table 1: Solvent Effects on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Glacial Acetic Acid | 110 | 78 | |
| DMF | 90 | 65 | |
| Ethanol | 80 | 52 |
Q. Table 2: pKa Values Determined via Potentiometric Titration
| Solvent | pKa | Functional Group | Reference |
|---|---|---|---|
| Isopropyl Alcohol | 8.2 | Triazolone NH | |
| Acetone | 7.9 | Acetamide CONH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
